KEVETRIN - 500863-50-3

KEVETRIN

Catalog Number: EVT-299378
CAS Number: 500863-50-3
Molecular Formula: C5H9N3S
Molecular Weight: 143.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thioureidobutyronitrile has been used in trials studying the treatment of Solid Tumors and Ovarian cancer.
Thioureidobutyronitrile is a water-soluble, small molecule and activator of the tumor suppressor protein p53, with potential antineoplastic activity. Upon intravenous administration, thioureidobutyronitrile activates p53 which in turn induces the expressions of p21 and PUMA (p53 up-regulated modulator of apoptosis), thereby inhibiting cancer cell growth and causing tumor cell apoptosis. Thioureidobutyronitrile may be effective in drug-resistant cancers with mutated p53. p53 tumor suppressor, a transcription factor regulating the expression of many stress response genes and mediating various anti-proliferative processes, is often mutated in cancer cells.
Source and Classification

Kevetrin is classified as an antineoplastic agent. Its chemical structure is characterized by a thiourea moiety, which is integral to its mechanism of action. The compound is derived from the class of thiourea derivatives and has been studied extensively for its effects on cancer cell lines and its potential to restore function to mutant forms of p53.

Synthesis Analysis

Methods and Technical Details

The synthesis of Kevetrin involves several steps that typically include the reaction of thiourea with various carbonyl compounds. One common synthetic route includes the following steps:

  1. Formation of Thiourea: The initial step involves reacting an amine with carbon disulfide to form thiourea.
  2. Alkylation: The thiourea can then be alkylated using appropriate alkyl halides or nitriles to introduce the butyronitrile group.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain pure Kevetrin.

The synthetic pathway can be optimized based on yield and purity requirements, with variations depending on the specific reagents used.

Molecular Structure Analysis

Structure and Data

The molecular formula of Kevetrin is C4H6N2S, and it has a molecular weight of 114.17 g/mol. The structural representation includes a thiourea functional group attached to a butyronitrile moiety, which contributes to its biological activity.

  • Chemical Structure:
    • Molecular Formula: C4H6N2S
    • Molecular Weight: 114.17 g/mol
    • Structural Features: Contains a thiourea group (-NH-C(=S)-NH-) linked to a butyronitrile.
Chemical Reactions Analysis

Reactions and Technical Details

Kevetrin undergoes several chemical reactions that are pivotal for its therapeutic effects:

  1. Interaction with p53: Kevetrin binds to the MDM2 protein, leading to the stabilization and activation of p53. This interaction prevents MDM2 from tagging p53 for degradation, thereby increasing p53 levels in cells.
  2. Induction of Apoptosis: In cancer cells, particularly those with mutated p53, Kevetrin can induce apoptosis through pathways that involve caspase activation and mitochondrial depolarization.
  3. Cell Cycle Arrest: The compound has been shown to cause G1 phase arrest in various cancer cell lines by modulating cyclin-dependent kinases.

These reactions highlight Kevetrin's dual mechanism of action—both through direct interaction with p53 and through broader effects on cellular signaling pathways.

Mechanism of Action

Process and Data

The mechanism by which Kevetrin exerts its effects primarily involves:

  • p53 Activation: By inhibiting MDM2, Kevetrin allows for increased levels of p53, which can then activate genes involved in cell cycle arrest and apoptosis.
  • Downregulation of Survival Pathways: Gene expression profiling indicates that Kevetrin downregulates pathways associated with glycolysis and DNA repair mechanisms, further promoting apoptotic processes in cancer cells.
  • Cell Cycle Regulation: Through modulation of cyclins and cyclin-dependent kinases, Kevetrin effectively halts the proliferation of tumor cells.

Studies have shown that both wild-type and mutant forms of p53 respond to Kevetrin treatment, although mutant forms may exhibit heightened sensitivity under certain conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Kevetrin typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but should be stored away from light to prevent degradation.

Relevant analyses include:

  • Melting Point: Approximately 150-155 °C.
  • pH Stability Range: Effective within a physiological pH range (around 7.4).
Applications

Scientific Uses

Kevetrin has several potential applications in scientific research and therapeutics:

  1. Cancer Therapy: Its primary application lies in oncology, where it is being investigated as a treatment option for various cancers, particularly those characterized by p53 mutations.
  2. Research Tool: As a modulator of p53 activity, Kevetrin serves as an important tool in studies aimed at understanding tumor biology and the mechanisms underlying cancer progression.
  3. Combination Therapies: There is ongoing research into combining Kevetrin with other therapeutic agents to enhance efficacy against resistant cancer types.
Molecular Mechanisms of Kevetrin in Cancer Biology

p53-Dependent Pathways

Activation and Stabilization of Wild-Type p53 via MDM2 Modulation

Kevetrin reactivates p53 by disrupting the p53-MDM2 negative feedback loop. Under physiological conditions, MDM2 promotes p53 ubiquitination and proteasomal degradation. Kevetrin interferes with MDM2's E3 ubiquitin ligase activity, reducing p53 polyubiquitination. This stabilizes nuclear p53, increasing its half-life and transcriptional activity. Biochemical studies confirm Kevetrin induces phosphorylation of p53 at Ser15 and Ser20, modifications that sterically hinder MDM2 binding. In TP53 wild-type acute myeloid leukemia (AML) models like OCI-AML3, this mechanism elevates p53 protein levels by >3-fold within 24 hours [1] [7] [9].

Transcriptional Regulation of p53 Targets

Stabilized p53 activates a transcriptional program governing cell cycle arrest and apoptosis. RNA sequencing in solid tumors and AML reveals Kevetrin upregulates:

  • p21 (CDKN1A): 8-12-fold induction, triggering G1/S arrest via cyclin-dependent kinase inhibition
  • PUMA (BBC3): 5-7-fold increase, displacing BAX from anti-apoptotic BCL-2 family members
  • BAX: 3-5-fold elevation, inducing mitochondrial outer membrane permeabilization

Chromatin immunoprecipitation confirms enhanced p53 binding to response elements in these genes. Functionally, this cascade culminates in caspase-3/7 activation and PARP cleavage, observed in TP53 wild-type models including breast adenocarcinoma (MCF-7) and glioblastoma (U87MG) [1] [4] [7].

p53-Independent Mechanisms

Degradation of Mutant p53 via HDAC6-Hsp90 Axis Disruption

In TP53-mutant systems (e.g., KASUMI-1 AML, carrying R248Q mutation), Kevetrin promotes mutant p53 degradation through chaperone machinery interference. It inhibits HDAC6 activity, preventing deacetylation of Hsp90. Hyperacetylated Hsp90 loses its chaperone function, leading to:

  • Misfolding of mutant p53-Hsp90 complexes
  • Recruitment of E3 ubiquitin ligases (CHIP)
  • Proteasomal degradation of mutant p53

Immunoblotting shows >70% reduction in mutant p53 protein in NOMO-1 cells (R196* mutation) within 48 hours. This degradation sensitizes cells to BAX-mediated apoptosis even in the absence of functional p53 [1] [5] [7].

Modulation of Apoptotic Proteins and Rb-E2F Pathway

Kevetrin induces p53-independent apoptosis through:

  • MCL1 suppression: 60-80% reduction via enhanced ubiquitination, disrupting MCL1-BAK complexes
  • BID activation: Caspase-8-mediated cleavage to tBID, promoting mitochondrial apoptosis
  • Rb-E2F dysregulation: Hypophosphorylation of Rb liberates E2F transcription factors, activating pro-apoptotic genes (APAF1, CASP7).

Gene expression profiling in TP53-mutant AML reveals downregulation of glycolysis (LDHA, PKM2) and DNA repair (BRCA1, RAD51) signatures, creating metabolic vulnerability. These effects occur irrespective of p53 status, explaining Kevetrin's efficacy in TP53-null models [1] [7] [9].

Epigenetic and Post-Translational Effects

Histone Deacetylase Inhibition and Chromatin Remodeling

Kevetrin acts as a pan-HDAC inhibitor with particular efficacy against Class IIb HDACs (HDAC6, HDAC10). At 100-200 µM concentrations, it induces:

  • Histone hyperacetylation: H3K9ac and H4K16ac levels increase 4-5 fold, opening chromatin
  • Transcriptional activation: Demethylation of tumor suppressor promoters (e.g., CDKN2A)
  • Oncogene silencing: Enhanced H3K27me3 repressive marks at MYC and KRAS loci

RNA-seq demonstrates reactivation of epigenetically silenced genes in the p21^CIP^ and PUMA pathways. This epigenetic reprogramming synergizes with p53 stabilization, creating a permissive environment for tumor suppressor function [1] [5] [9].

Ubiquitin-Proteasome System Interactions

Kevetrin modulates ubiquitin dynamics through:

  • MDM2 auto-ubiquitination: Promotes self-degradation of MDM2
  • Inhibition of USP7: Blocks deubiquitination of p53 and PTEN
  • Proteasomal targeting: Enhances 26S proteasome activity toward oncoproteins (mutant p53, c-MYC)

Biochemical assays reveal Kevetrin reduces ubiquitin chain elongation on p53 by 65% while increasing polyubiquitination of mutant p53 by 40%. This dual regulation shifts the balance toward tumor suppressor stability and oncoprotein degradation [1] [7] [9].

Table 1: Kevetrin's Core Mechanisms in p53-Dependent and Independent Contexts

MechanismKey EffectorsFunctional OutcomeValidation Models
p53 Stabilization↓MDM2 ubiquitination, p53-Ser15-PCell cycle arrest (G1/S)OCI-AML3, MCF-7, U87MG
Transcriptional Activation↑p21, ↑PUMA, ↑BAX (3-12 fold)Mitochondrial apoptosisTP53 WT AML, solid tumors
Mutant p53 DegradationHDAC6↓ → HSP90 acetylation → CHIP↑Proteasomal clearance of mutant p53KASUMI-1, NOMO-1 AML
Apoptotic Protein Modulation↓MCL1, tBID↑, Rb hypophosphorylationCaspase activation, metabolic stressTP53-mutant primary AML

Table 2: Epigenetic and Post-Translational Mechanisms

Target SystemMolecular InteractionDownstream EffectsBiochemical Evidence
HDAC InhibitionHDAC6 inhibition (IC50 ≈ 150 µM)H3K9ac/H4K16ac hyperacetylationWestern blot, ChIP-seq
Ubiquitin-Proteasome↑MDM2 auto-ubiquitination, ↓USP7p53 stabilization, mutant p53 degradationUbiquitin pulldown assays
Chromatin RemodelingH3K27me3 at MYC, CDKN2A demethylationOncogene silencing, tumor suppressor activationRNA-seq, methylation arrays

Kevetrin's ability to simultaneously engage p53-dependent and independent pathways, while remodeling the epigenetic landscape, positions it as a versatile therapeutic candidate. Its multi-target engagement circumvents traditional resistance mechanisms, offering a promising strategy for cancers with diverse TP53 status.

Properties

CAS Number

500863-50-3

Product Name

KEVETRIN

IUPAC Name

3-cyanopropyl carbamimidothioate

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C5H9N3S/c6-3-1-2-4-9-5(7)8/h1-2,4H2,(H3,7,8)

InChI Key

PRDJGNVQBVXXEO-UHFFFAOYSA-N

SMILES

C(CC#N)CSC(=N)N

Canonical SMILES

C(CC#N)CSC(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.